2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide
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Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from nitriles through cycloaddition reactions with azides under acidic or basic conditions. The phenoxy group is then introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole-phenoxy intermediate with a pyridine derivative using amide bond formation reactions, often facilitated by coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring yields tetrazole N-oxides, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the phenoxy and pyridine groups can participate in π-π stacking interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid
- 5-(4-methoxyphenyl)-2H-tetrazole
- 2-(5-(3-(4-(2-bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid
Uniqueness
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, while the phenoxy and pyridine groups contribute to its stability and reactivity .
Properties
Molecular Formula |
C17H18N6O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H18N6O2/c1-23-21-17(20-22-23)13-5-7-15(8-6-13)25-12-16(24)19-11-9-14-4-2-3-10-18-14/h2-8,10H,9,11-12H2,1H3,(H,19,24) |
InChI Key |
JFPZUQWKVRZXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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